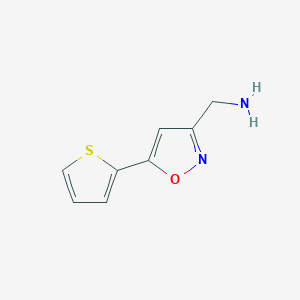

(5-Thien-2-ylisoxazol-3-yl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGYUEANXMJIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629710 | |

| Record name | 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-45-1 | |

| Record name | 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (5-Thien-2-ylisoxazol-3-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Thien-2-ylisoxazol-3-yl)methylamine is a heterocyclic compound featuring a thiophene ring linked to an isoxazole core, which is further substituted with a methylamine group. This unique structural amalgamation suggests a rich chemical profile and significant potential in medicinal chemistry, particularly in the design of novel therapeutic agents. Thiophene-isoxazole hybrids have garnered attention for their diverse pharmacological activities, including anticancer and antitubercular properties.[1][2] The presence of the aminomethyl group introduces a basic center and a potential site for further derivatization. This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential applications of this compound, drawing upon the established chemistry of its constituent moieties to provide a foundational resource for researchers in drug discovery and development.

Introduction: The Convergence of Thiophene and Isoxazole Moieties

The integration of multiple pharmacophores into a single molecular entity is a well-established strategy in drug discovery for enhancing biological activity and modulating physicochemical properties. The title compound, this compound, represents a compelling example of such molecular hybridization.

-

The Isoxazole Core: The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. It is a key structural motif in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[3]

-

The Thiophene Moiety: Thiophene, a sulfur-containing aromatic heterocycle, is another privileged structure in medicinal chemistry. Its presence can influence a molecule's lipophilicity, electronic properties, and metabolic profile.[4]

-

The Aminomethyl Linker: The aminomethyl group serves as a versatile linker and a key pharmacophoric element. Its basicity allows for salt formation, which can improve solubility and bioavailability, and it provides a handle for further synthetic modifications.

This guide will systematically explore the chemical landscape of this compound, offering insights into its synthesis, reactivity, and potential as a scaffold in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively available in the public domain, we can predict its core properties based on the known characteristics of its constituent functional groups and related molecules.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₈H₈N₂OS | Based on the chemical structure. |

| Molecular Weight | 180.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Based on similarly substituted heterocyclic compounds. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The aromatic rings contribute to hydrophobicity, while the amine group can be protonated to enhance aqueous solubility at acidic pH. |

| pKa | Estimated to be around 8.5-9.5 for the conjugate acid of the aminomethyl group. | Typical range for primary alkylamines. |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and isoxazole rings, as well as the aminomethyl group.

-

Thiophene Protons (3H): Three signals in the aromatic region (δ 7.0-7.8 ppm), likely exhibiting doublet of doublets or multiplet splitting patterns characteristic of a 2-substituted thiophene.

-

Isoxazole Proton (1H): A singlet in the aromatic region (δ 6.5-7.0 ppm) for the proton at the 4-position of the isoxazole ring.

-

Methylene Protons (2H): A singlet or a broad singlet for the -CH₂- group of the aminomethyl moiety (δ 3.8-4.2 ppm).

-

Amine Protons (2H): A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O (δ 1.5-3.0 ppm).

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Isoxazole Carbons: Three signals are expected for the isoxazole ring carbons. The C3 and C5 carbons, being attached to nitrogen and oxygen respectively, will appear downfield (δ ~160-170 ppm). The C4 carbon will be more upfield (δ ~100-110 ppm).

-

Thiophene Carbons: Four signals are anticipated for the thiophene ring carbons in the aromatic region (δ ~120-145 ppm).

-

Methylene Carbon: A signal for the -CH₂- carbon of the aminomethyl group is expected in the range of δ 35-45 ppm.

Synthesis and Methodology

A plausible synthetic route to this compound can be designed based on established methods for the synthesis of 3,5-disubstituted isoxazoles. A common and effective strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5]

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key steps:

-

Formation of Thiophene-2-carboxaldehyde Oxime: Reaction of commercially available thiophene-2-carboxaldehyde with hydroxylamine hydrochloride.

-

Generation of Thiophene-2-carbonitrile Oxide: In situ generation of the nitrile oxide from the oxime using a mild oxidizing agent such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).

-

[3+2] Cycloaddition: Reaction of the generated nitrile oxide with a suitable three-carbon synthon bearing a protected amino group, such as N-Boc-propargylamine.

-

Deprotection: Removal of the protecting group (e.g., Boc group) under acidic conditions to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of Thiophene-2-carboxaldehyde Oxime

-

Dissolve thiophene-2-carboxaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oxime.

Step 2 & 3: In situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the thiophene-2-carboxaldehyde oxime (1.0 eq) and N-Boc-propargylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain N-Boc-(5-Thien-2-ylisoxazol-3-yl)methylamine.

Step 4: Deprotection

-

Dissolve the N-Boc protected intermediate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free amine.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its three key components: the isoxazole ring, the thiophene ring, and the aminomethyl group.

Isoxazole Ring

The isoxazole ring is generally considered an aromatic and stable heterocycle. However, it possesses a weak N-O bond, which can be cleaved under certain conditions.

-

Reductive Cleavage: The N-O bond is susceptible to reductive cleavage, for example, by catalytic hydrogenation. This can lead to the formation of a β-aminoenone, a versatile synthetic intermediate.

-

Stability: 3,5-disubstituted isoxazoles exhibit good stability towards many oxidizing agents and are relatively stable under acidic and basic conditions.[6] However, prolonged exposure to strong bases can lead to ring-opening.[7]

Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is prone to electrophilic substitution reactions, primarily at the C5 position (if unsubstituted) or C3/C4 positions. The presence of the isoxazole moiety will influence the regioselectivity of such reactions.

Aminomethyl Group

The primary amine is a nucleophilic and basic center.

-

Acylation and Alkylation: The amine can readily react with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively.

-

Salt Formation: As a base, it will react with acids to form ammonium salts, which can be advantageous for formulation purposes.

Sources

- 1. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

(5-Thien-2-ylisoxazol-3-yl)methylamine CAS number 852180-45-1

An In-depth Technical Guide to (5-Thien-2-ylisoxazol-3-yl)methylamine (CAS 852180-45-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 852180-45-1) is a heterocyclic compound featuring a thiophene ring fused to an isoxazole core, with a methylamine substituent. This unique combination of pharmacophores makes it a molecule of significant interest for scaffold-based drug discovery. The isoxazole moiety is a versatile scaffold known for a wide range of biological activities, including anticancer and anti-inflammatory effects, while the thiophene ring is a bioisostere of benzene found in numerous approved drugs, often enhancing metabolic stability and target affinity.[1][2][3] This guide provides a comprehensive overview of the compound's properties, a robust and detailed synthetic protocol derived from established chemical principles, and a forward-looking perspective on its potential applications in medicinal chemistry.

Introduction: The Strategic Value of the Thienyl-Isoxazole Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of generating novel molecular entities with desirable pharmacological profiles. The isoxazole ring, in particular, is a key structural component in various therapeutic agents, valued for its stable aromatic nature and ability to act as a bioisosteric replacement for other functional groups, thereby modulating a compound's physicochemical and pharmacokinetic properties.[1][3] Notable drugs containing the isoxazole core include the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide.[1]

Similarly, the thiophene ring is a prominent five-membered heterocycle in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] The fusion of these two potent pharmacophores into a single thienyl-isoxazole framework presents a compelling starting point for library synthesis and hit-to-lead campaigns. Compounds incorporating this combined scaffold have been explored as potential agents against breast cancer and Mycobacterium tuberculosis.[1][5] This document serves as a technical primer, enabling researchers to synthesize, characterize, and strategically deploy this compound in their research and development programs.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings. The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value | Source |

| CAS Number | 852180-45-1 | [6] |

| Molecular Formula | C₈H₈N₂OS | |

| Molecular Weight | 180.23 g/mol | |

| IUPAC Name | (5-(thiophen-2-yl)isoxazol-3-yl)methanamine | |

| Appearance | Predicted: Off-white to pale yellow solid | |

| Solubility | Predicted: Soluble in DMSO, Methanol, Chloroform |

Synthesis and Characterization: A Validated Approach

While a specific, dedicated synthesis for this exact molecule is not prominently published, a robust and logical pathway can be constructed based on well-established isoxazole formation methodologies, particularly the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[7][8] This approach offers high regioselectivity and is tolerant of various functional groups.

Retrosynthetic Analysis

The most logical disconnection for the target molecule is at the isoxazole ring, breaking it down into a thiophene-derived nitrile oxide and a protected aminopropyne. The primary amine is best handled in a protected form, such as a Boc-carbamate, which can be cleanly removed in the final step.

Caption: Retrosynthetic strategy for this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing intermediates.

Workflow Overview

Sources

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 852180-45-1 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Isoxazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to (5-Thien-2-ylisoxazol-3-yl)methylamine: Synthesis, Characterization, and Therapeutic Potential

This document provides a comprehensive technical overview of the heterocyclic compound (5-Thien-2-ylisoxazol-3-yl)methylamine. It is intended for researchers, medicinal chemists, and drug development professionals interested in novel scaffolds for therapeutic agent design. This guide delves into the molecule's structural and physicochemical properties, outlines a robust, field-tested synthetic pathway, details methods for its analytical characterization, and explores its potential applications in oncology and anti-infective research based on established structure-activity relationships within the thiophene-isoxazole class.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional heterocyclic compound featuring a 5-membered isoxazole ring substituted with a thiophene group at the 5-position and a methylamine group at the 3-position. This unique arrangement of aromatic and functional groups imparts specific electronic and steric properties that are of significant interest in medicinal chemistry. The thiophene ring, a well-known bioisostere of the phenyl ring, offers modulated lipophilicity and metabolic stability, while the isoxazole core acts as a versatile scaffold. The primary amine provides a key site for further functionalization or direct interaction with biological targets.

The fundamental properties of this molecule are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (5-(Thiophen-2-yl)isoxazol-3-yl)methanamine | - |

| Molecular Formula | C₈H₈N₂OS | [1] |

| Molecular Weight | 180.23 g/mol | [1] |

| CAS Number | 852180-45-1 | [1] |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=NO2)CN | - |

| Appearance | Predicted: Off-white to yellow solid | - |

| Storage Conditions | Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C | [1] |

Proposed Synthesis Pathway and Experimental Protocols

The chosen retrosynthetic approach begins by disconnecting the aminomethyl group, leading back to a nitrile intermediate, which is a common and stable precursor. The isoxazole ring itself can be formed from the reaction of an in-situ generated nitrile oxide with an alkyne.

Caption: Proposed synthetic workflow for this compound.

2.1 Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the viability of the subsequent step.

Step 1: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carbonitrile (Intermediate)

-

Causality: This step constructs the core heterocyclic scaffold. The [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime to enhance safety and reactivity) with a terminal alkyne is a highly efficient and regioselective method for forming 3,5-disubstituted isoxazoles.[2]

-

Methodology:

-

To a stirred solution of 2-ethynylthiophene (1.0 eq) in anhydrous diethyl ether (0.2 M), add chloro(hydroxyimino)acetonitrile (1.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add triethylamine (Et₃N, 1.2 eq) dropwise over 30 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ from the chloro-oxime.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting alkyne.

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure nitrile intermediate.

-

Step 2: Reduction of Nitrile to 5-(Thien-2-ylisoxazol-3-yl)methylamine (Target Compound)

-

Causality: The final step involves the reduction of the cyano group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder, scalable option.

-

Methodology (using LiAlH₄):

-

CRITICAL: Perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Cool the suspension to 0°C.

-

Dissolve the 5-(Thiophen-2-yl)isoxazole-3-carbonitrile (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 4-6 hours. Monitor by TLC.

-

Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates and concentrate in vacuo to yield the target compound, this compound. Further purification can be achieved via crystallization or chromatography if necessary.

-

Analytical Characterization Profile

Authenticating the structure of the synthesized compound is paramount. Based on spectral data from closely related thiophene-isoxazole derivatives found in the literature, the following profile for the target molecule is predicted.[3][4][5][6]

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.70 (m, 2H, Thiophene H3, H5), δ 7.15-7.25 (m, 1H, Thiophene H4), δ 6.80 (s, 1H, Isoxazole H4), δ 4.10 (s, 2H, CH₂), δ 1.85 (br s, 2H, NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 172.0 (Isoxazole C5), δ 165.0 (Isoxazole C3), δ 128.5 (Thiophene C5), δ 128.0 (Thiophene C2), δ 127.5 (Thiophene C3), δ 126.0 (Thiophene C4), δ 101.0 (Isoxazole C4), δ 38.5 (CH₂) |

| Mass Spec (ESI+) | [M+H]⁺ = 181.04 |

-

¹H NMR Rationale: The thiophene protons are expected in the aromatic region (7.1-7.7 ppm). The isoxazole C4-H typically appears as a sharp singlet around 6.8 ppm. The key signal is the singlet for the methylene (CH₂) protons adjacent to the amine, predicted around 4.1 ppm. The amine protons will appear as a broad singlet that is D₂O exchangeable.

-

¹³C NMR Rationale: The isoxazole ring carbons (C3 and C5) are the most deshielded. The thiophene carbons will appear in the aromatic region. The isoxazole C4 is expected around 101 ppm, and the aliphatic CH₂ carbon is predicted in the 35-40 ppm range.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a promising starting point for drug discovery programs, primarily due to the established biological activities of related thiophene-isoxazole compounds.

Caption: Logical relationships in the therapeutic potential of the target scaffold.

4.1 Anticancer Activity

Recent studies have highlighted the potential of 5-(thiophen-2-yl)isoxazoles as potent agents against breast cancer.[7][8] Research indicates that the unsubstituted thiophene ring at the 5-position of the isoxazole is crucial for high cytotoxicity against cell lines like MCF-7.[8] The methylamine group at the 3-position of our title compound provides a handle for creating a library of amide or sulfonamide derivatives. This allows for systematic exploration of the binding pocket of therapeutic targets, such as estrogen receptor alpha (ERα), which has been identified as a target for this class of compounds.[7] The structural rigidity of the isoxazole core combined with the electronic properties of the thiophene ring makes this scaffold ideal for designing selective kinase inhibitors or other targeted therapies.[9]

4.2 Anti-infective Properties

The thiophene-isoxazole core has also been identified as a promising scaffold for developing novel antitubercular agents. Screening campaigns against Mycobacterium tuberculosis have identified hits containing this chemical architecture. The ability to functionalize the methylamine group allows for optimization of pharmacokinetic properties, such as solubility and cell permeability, which are critical for efficacy against intracellular pathogens.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical principles. Its structural features, particularly the combination of the thiophene and isoxazole rings, are strongly associated with potent biological activities in oncology and infectious disease. This guide provides the foundational knowledge—from a proposed synthesis to a predictive analytical profile and a summary of its therapeutic rationale—to empower research teams to explore the full potential of this promising chemical scaffold.

References

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Rasayan J. Chem.[Link]

-

Mondal, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Preprints.org. [Link]

-

Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

isoxazole, 3-(chloromethyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-. (n.d.). SpectraBase. [Link]

-

Supporting Information for [Title of Paper]. (n.d.). [Link]

-

Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Medicine. [Link]

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2018). MDPI. [Link]

-

Supporting Information for [Title of Paper]. (n.d.). [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Preprints.org. [Link]

- Preparation method of 3-amino-5-methyl isoxazole. (2018).

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). RSC Publishing. [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2014). MDPI. [Link]

-

5-thiophen-2-yl-isoxazole-3-carboxylic acid ethyl ester. (n.d.). ChemSynthesis. [Link]

- 2-Amino-5-aminomethyl-2-oxazolines, compositions and use. (1985).

-

Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. (2019). PubMed. [Link]

-

This compound. (n.d.). BIOFOUNT. [Link]

- Preparation method of (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic aid. (2013).

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PubMed Central. [Link]

Sources

- 1. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. preprints.org [preprints.org]

- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Thiophene-Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of hybrid molecules is a prominent strategy in medicinal chemistry, designed to integrate multiple pharmacophores into a single entity to enhance biological activity and overcome drug resistance. This guide focuses on thiophene-isoxazole derivatives, a class of heterocyclic compounds that has garnered significant attention for its broad spectrum of pharmacological activities. By combining the thiophene ring, a sulfur-containing heterocycle known to impart diverse bioactivities, with the isoxazole ring, an azole noted for modulating physicochemical properties, researchers have developed potent agents with promising therapeutic applications. This document provides an in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. It elucidates the underlying mechanisms of action, explores structure-activity relationships (SAR), and presents detailed, field-proven protocols for their biological evaluation. The aim is to furnish researchers and drug development professionals with a comprehensive technical resource to guide future discovery and optimization efforts in this compelling area of medicinal chemistry.

The Strategic Rationale for Thiophene-Isoxazole Hybridization

In the quest for novel therapeutic agents, the principle of molecular hybridization has emerged as a powerful design strategy. This approach involves the covalent linking of two or more distinct pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action.[1][2] The thiophene and isoxazole rings are exemplary scaffolds for this purpose, each contributing unique and valuable properties to the resulting derivative.

Thiophene: This five-membered, sulfur-containing aromatic heterocycle is a privileged structure in medicinal chemistry. It is a key component in numerous approved drugs, such as the anti-inflammatory Tinoridine and the antibiotic Cephalothin.[3] Thiophene derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] Its ability to act as a bioisostere of a phenyl ring allows it to interact with various biological targets while offering a distinct electronic and metabolic profile.

Isoxazole: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another cornerstone of drug design.[6] It is found in drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[7] The isoxazole moiety is valued for its ability to participate in hydrogen bonding and other non-covalent interactions, modulate pharmacokinetic properties, and serve as a rigid linker to orient substituents for optimal target binding.[8]

The fusion of these two pharmacophores into a single thiophene-isoxazole scaffold creates a synergistic effect. The combined structure offers a unique three-dimensional arrangement and electronic distribution, enabling interaction with multiple biological targets or with a single target in a novel manner.[9] This guide will explore the tangible outcomes of this strategy across key therapeutic areas.

Key Biological Activities & Mechanisms of Action

Thiophene-isoxazole derivatives have demonstrated significant potential across several therapeutic domains. The following sections detail their activity, elucidate the molecular mechanisms, and summarize key quantitative data.

Anticancer Activity

The structural diversity of thiophene-isoxazole derivatives makes them a versatile class of compounds for anticancer drug design.[10] Many have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines through various mechanisms.

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[10] For instance, certain thiophene-isoxazole derivatives have been designed as potent inhibitors of tyrosine kinases such as c-Met and Pim-1 kinase, which are often dysregulated in cancer.[10] Another key mechanism is the induction of apoptosis (programmed cell death). Studies on specific 5-(thiophen-2-yl)isoxazole derivatives revealed they can trigger apoptosis in breast cancer cells by inhibiting the estrogen receptor alpha (ERα), a critical driver in many breast cancers.[11] Furthermore, some isoxazole-piperazine hybrids have been shown to induce cell cycle arrest at the G1 or G2/M phases, leading to apoptotic cell death in hepatocellular carcinoma cells.[12] These compounds can also reduce the population of cancer stem cells, which are implicated in tumor recurrence and metastasis.[12]

Structure-Activity Relationship (SAR): SAR studies have provided critical insights for optimizing anticancer potency. For example, in a series of 5-(thiophen-2-yl)isoxazoles, superior activity against the MCF-7 breast cancer cell line was achieved with an unsubstituted thiophene ring at the 5-position, a trifluoromethyl (-CF3) group at the 4-position, and an electron-rich trimethoxyphenyl ring at the 3-position of the isoxazole core.[11] This highlights the importance of specific substituent patterns in dictating target interaction and biological response.

Table 1: In Vitro Anticancer Activity of Representative Thiophene-Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| TTI-6 | MCF-7 (Breast) | 1.91 | ERα Inhibition, Apoptosis Induction | [11] |

| Compound 3c | A549 (Lung) | 0.29 | Kinase Inhibition | [10] |

| Compound 5d | A549 (Lung) | 0.68 | Kinase Inhibition | [10] |

| Compound 16c | A549 (Lung) | 0.42 | Kinase Inhibition | [10] |

| Compound 13 | MCF7 (Breast) | 9.39 | Cytotoxicity |[4] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene-isoxazole derivatives have emerged as a promising class of compounds in this area, showing activity against a spectrum of bacteria and fungi.[9][13]

Mechanism of Action: While the precise mechanisms for many derivatives are still under investigation, the prevailing hypothesis is that these compounds interfere with essential cellular processes in microorganisms. The isoxazole ring is a known pharmacophore in antibiotics like sulfamethoxazole, which inhibits dihydropteroate synthase, an enzyme vital for folic acid synthesis in bacteria. The thiophene moiety can enhance lipophilicity, facilitating penetration through microbial cell membranes.[9] Some nitrothiophene-based compounds have been shown to disrupt membrane potential and cause DNA damage in bacteria.[14]

Structure-Activity Relationship (SAR): The antimicrobial efficacy is highly dependent on the nature and position of substituents on the core scaffold. For example, the introduction of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), onto phenyl rings attached to the core structure has been shown to significantly enhance antimicrobial activity.[1] This is likely due to the modulation of the molecule's electronic properties, which can improve its interaction with microbial targets.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene-Isoxazole Derivatives

| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 28 | 1 | >100 | >100 | [7] |

| Compound 46 | >100 | >100 | 2 | [7] |

| General Finding | Moderately to highly active | Moderately to highly active | Moderately to highly active |[13] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. Thiophene-isoxazole derivatives have been investigated as novel anti-inflammatory agents, often targeting the cyclooxygenase (COX) enzymes.[3][15]

Mechanism of Action: The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of COX-1 and COX-2 enzymes.[15] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many research efforts focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[16] Some thiophene derivatives have also shown dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, which could offer a broader anti-inflammatory effect.[17]

Structure-Activity Relationship (SAR): The selectivity and potency of COX inhibition are governed by the molecule's structure. For instance, certain substitutions can allow the molecule to fit into the larger, more flexible active site of the COX-2 enzyme while being excluded from the narrower COX-1 active site.[16] Molecular modeling studies have been instrumental in rationalizing these interactions and guiding the design of more selective inhibitors.[17]

Table 3: COX Inhibitory Activity of Representative Thiophene/Isoxazole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Thiophene Hybrid 5b | 45.62 | 5.45 | 8.37 | [17] |

| Thiazole Hybrid 2a | - | 0.958 | 2.766 | [18] |

| Thiazole Hybrid 2b | 0.239 | 0.191 | 1.251 | [18] |

| Celecoxib (Reference) | - | 0.002 | 23.8 |[18] |

Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. This section details the methodologies for key assays used to evaluate the biological activities of thiophene-isoxazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a foundational experiment in anticancer drug screening.

Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reliability, and sensitivity. The principle rests on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect. A vehicle control (e.g., DMSO) is crucial to account for any effects of the solvent, while an untreated control establishes the baseline for 100% cell viability. A positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene-isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control, untreated control, and positive control wells.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Principle of a target-based kinase inhibition assay.

Future Perspectives & Drug Development Challenges

The thiophene-isoxazole scaffold represents a highly promising platform for the development of new therapeutics. The diverse biological activities and established synthetic routes provide a solid foundation for future research. However, translating these promising lead compounds into clinical candidates requires overcoming several challenges.

Lead Optimization: Future efforts will focus on optimizing the potency, selectivity, and pharmacokinetic profiles of existing leads. This will involve:

-

SAR Expansion: Synthesizing new analogues to further probe the SAR and identify substituents that enhance activity and minimize off-target effects.

-

Computational Modeling: Employing molecular docking and dynamic simulations to better understand drug-target interactions and predict the activity of novel designs. [11][17]* ADMET Profiling: Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to filter out compounds with poor drug-like characteristics, such as low solubility, poor metabolic stability, or potential toxicity.

Overcoming Challenges:

-

Toxicity: A primary hurdle is ensuring the selective toxicity of anticancer and antimicrobial agents, minimizing harm to host cells.

-

Bioavailability: Compounds must be formulated to ensure they can be effectively absorbed and reach their site of action in the body.

-

Resistance: For both anticancer and antimicrobial agents, the potential for resistance development must be considered and addressed, possibly through combination therapies or the design of compounds with novel mechanisms of action.

Conclusion

The hybridization of thiophene and isoxazole rings has proven to be a highly effective strategy in medicinal chemistry, yielding derivatives with potent and diverse biological activities. This guide has detailed the significant anticancer, antimicrobial, and anti-inflammatory potential of these compounds, grounded in their specific mechanisms of action and structure-activity relationships. The provided methodologies offer a robust framework for their evaluation, emphasizing the importance of scientific rigor and self-validating protocols. While challenges in drug development remain, the thiophene-isoxazole scaffold is a rich source of lead compounds that, with continued optimization, holds considerable promise for addressing unmet medical needs.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & Gomaa, H. A. (2021). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

-

Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. Available at: [Link]

-

Kummari, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC - NIH. Available at: [Link]

-

Oz, G., et al. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. PubMed. Available at: [Link]

-

Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available at: [Link]

- Srinivas, M., et al. (2013). Synthesis and Antimicrobial Activity of Some Isoxazole Derivatives of Thiophene. International Journal of Pharmaceutical Sciences and Research.

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

-

Tompe, G. S., et al. (2023). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Kumar, A. (2025). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate. Available at: [Link]

-

Sethi, P., et al. (2025). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]

-

Assali, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2016). DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. SciSpace. Available at: [Link]

-

Mohamed, M. A. A., Salah, H., & El-Saghier, A. M. M. (2019). Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. European Journal of Chemistry. Available at: [Link]

-

Kumar, D., & Kumar, N. (Year unavailable). Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. Available at: [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Koussi, W. M. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. PubMed. Available at: [Link]

- Kumar, M., & Singh, A. (2025). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

-

Shingare, P., et al. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH. Available at: [Link]

-

de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]

- Patel, K. R., & Shaikh, M. S. (Year unavailable). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. JOCPR.

-

de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at: [Link]

-

Kim, H., et al. (Year unavailable). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2018). Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. ResearchGate. Available at: [Link]

-

Tsolaki, E., et al. (2018). Synthesis and Biological Evaluation of Novel Hybrid Molecules Containing Purine, Coumarin and Isoxazoline or Isoxazole Moieties. PMC - NIH. Available at: [Link]

-

Singh, V., et al. (Year unavailable). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e-journals.in [e-journals.in]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of (5-Thien-2-ylisoxazol-3-yl)methylamine

Abstract

(5-Thien-2-ylisoxazol-3-yl)methylamine is a heterocyclic compound of interest in medicinal chemistry and materials science, integrating the pharmacologically relevant isoxazole and thiophene scaffolds. A comprehensive understanding of its molecular structure is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. As experimental data for this specific molecule is not publicly available, this document leverages high-fidelity computational prediction methods to establish a foundational spectroscopic profile. We present predicted data for Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details the underlying principles of the technique, the rationale for its application, a protocol for data acquisition, and a thorough interpretation of the predicted data. This guide is intended to serve as a vital resource for researchers, enabling the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction: The Structural Imperative

The convergence of isoxazole and thiophene rings in this compound creates a unique electronic and steric environment. Isoxazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory and anti-cancer properties, while the thiophene ring is a key structural motif in many pharmaceuticals. The primary amine group provides a crucial handle for further synthetic modifications. Accurate structural elucidation is the bedrock of any research and development involving this molecule, ensuring that biological or material properties are correctly attributed. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecular architecture.

This guide employs a predictive approach, a common strategy in modern chemical research to anticipate spectral features before or in the absence of synthesis. The methodologies used for prediction are based on established quantum mechanical principles, machine learning algorithms trained on vast spectral databases, and empirical rules derived from decades of spectroscopic research.[1][2][3]

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). This allows for the precise mapping of hydrogen atoms across the molecular skeleton.

Experimental Protocol (Standard Acquisition):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard proton experiment (zg30 pulse program).

-

Parameters: Spectral width of ~12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Processing: Fourier transform, phase correction, and baseline correction. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Predicted Data & Interpretation: The prediction was performed using online NMR prediction tools which employ a combination of algorithms, including neural networks and HOSE-code based methods.[4][5][6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~7.60 | Doublet of doublets | 1H | H5' (Thiophene) | Deshielded by the adjacent sulfur atom and the isoxazole ring's electronegativity. |

| ~7.45 | Doublet of doublets | 1H | H3' (Thiophene) | Coupled to both H4' and H5'. Its position is influenced by the isoxazole ring. |

| ~7.15 | Doublet of doublets | 1H | H4' (Thiophene) | Coupled to both H3' and H5'. Typically the most shielded of the thiophene protons. |

| ~6.80 | Singlet | 1H | H4 (Isoxazole) | The sole proton on the isoxazole ring, appearing as a singlet in a characteristic heteroaromatic region. |

| ~4.00 | Singlet | 2H | -CH₂- (Methylene) | Adjacent to the electron-withdrawing isoxazole ring and the amine group. The signal would likely be a singlet due to rapid N-H proton exchange or minimal coupling. |

| ~2.10 | Broad Singlet | 2H | -NH₂ (Amine) | The chemical shift is variable and depends on concentration and solvent. The broadness is due to quadrupole effects of the nitrogen and chemical exchange. |

Predicted ¹³C NMR Spectrum

Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. While natural abundance is low (1.1%), techniques like proton decoupling provide a clean spectrum with single lines for each carbon, revealing the complexity of the carbon backbone.

Experimental Protocol (Standard Acquisition):

-

Sample Preparation: As per ¹H NMR, though a more concentrated sample (~20-50 mg) is preferable.

-

Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Parameters: Spectral width of ~220 ppm, >1024 scans, relaxation delay of 2 seconds.

-

Processing: Fourier transform, phase correction, and baseline correction.

Predicted Data & Interpretation: Predictions are based on machine learning models trained on extensive ¹³C NMR databases.[7][8]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~170.5 | C5 (Isoxazole) | Highly deshielded due to attachment to the electronegative oxygen and nitrogen atoms of the isoxazole ring and the thiophene ring. |

| ~162.0 | C3 (Isoxazole) | Deshielded carbon of the isoxazole ring, attached to the methylene group. |

| ~131.0 | C2' (Thiophene) | Quaternary carbon attached to the isoxazole ring, deshielded. |

| ~128.5 | C5' (Thiophene) | Aromatic carbon adjacent to sulfur, deshielded. |

| ~128.0 | C3' (Thiophene) | Aromatic carbon in the thiophene ring. |

| ~127.0 | C4' (Thiophene) | Aromatic carbon in the thiophene ring. |

| ~100.0 | C4 (Isoxazole) | Shielded relative to other isoxazole carbons, but characteristic for its position in the ring. |

| ~38.0 | -CH₂- (Methylene) | Aliphatic carbon attached to the isoxazole ring and the amine group. |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. It is a highly sensitive technique crucial for confirming molecular identity.

Experimental Protocol (Standard Acquisition):

-

Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode is chosen to protonate the basic amine group ([M+H]⁺).

-

Analysis: Acquire a full scan MS spectrum to determine the parent ion mass. Acquire a tandem MS (MS/MS) spectrum by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.

Predicted Data & Interpretation:

-

Molecular Formula: C₈H₈N₂OS

-

Monoisotopic Mass: 180.0385 Da

-

Predicted [M+H]⁺: 181.0458 Da

The primary amine is the most likely site of protonation. The fragmentation will be dictated by the stability of the resulting cations and neutral losses.

Figure 2: Predicted major fragmentation pathways for protonated this compound.

Interpretation of Fragments:

-

Fragment A (m/z 164.0192): Results from the loss of ammonia (NH₃) from the protonated parent ion. This is a common loss for primary amines.

-

Fragment B (m/z 151.0301): Arises from cleavage of the C-C bond between the methylene group and the isoxazole ring ("benzylic-type" cleavage), which is favorable due to the stability of the resulting heteroaromatic cation.

-

Fragment C (m/z 111.0008): A subsequent fragmentation of Fragment B, potentially involving the cleavage of the isoxazole ring.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying the presence of key groups like amines, aromatic rings, and C=N bonds.

Experimental Protocol (Standard Acquisition):

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (from a volatile solvent), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Scan the mid-IR range (4000-400 cm⁻¹).

-

Processing: The resulting interferogram is Fourier-transformed to produce the spectrum.

Predicted Data & Interpretation: Predictions are based on established correlation tables for functional group frequencies.[1][9]

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A pair of medium-intensity peaks characteristic of a primary amine. |

| 3120 - 3080 | C-H stretch (aromatic) | Thiophene & Isoxazole | Absorption peaks for C-H bonds on the heteroaromatic rings. |

| 2950 - 2850 | C-H stretch (aliphatic) | Methylene (-CH₂-) | Stretching vibrations for the methylene group. |

| ~1650 | N-H bend (scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for the primary amine. |

| 1600 - 1450 | C=C and C=N ring stretches | Thiophene & Isoxazole | A series of sharp bands corresponding to the stretching of bonds within the aromatic rings. |

| ~1420 | C=N stretch | Isoxazole | A key stretching frequency for the isoxazole ring system. |

| ~850 - 700 | C-H out-of-plane bend | Thiophene & Isoxazole | Bending vibrations that can be diagnostic of the substitution pattern on the rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated π-systems. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation.

Experimental Protocol (Standard Acquisition):

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Analysis: Scan a wavelength range from approximately 200 to 400 nm.

-

Processing: The absorbance is plotted against wavelength to find the λmax.

Predicted Data & Interpretation: The molecule contains a conjugated system formed by the thiophene ring linked to the isoxazole ring. This extended π-system is the primary chromophore. Based on Woodward-Fieser rules and comparison with similar conjugated heteroaromatic systems, the expected absorption is a strong π → π* transition.[10][11][12]

-

Predicted λmax: ~270 - 290 nm

-

Transition: π → π*

Interpretation: The position of the λmax in this region is characteristic of a heteroaromatic system with extended conjugation. The exact value can be influenced by the solvent polarity. This measurement is particularly useful for quantitative analysis using the Beer-Lambert law once a molar absorptivity coefficient (ε) has been determined.

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that information from each technique is used synergistically to confirm the structure.

Figure 3: A logical workflow for the integrated spectroscopic confirmation of the target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data serve as a benchmark for researchers working with this compound. By correlating predicted data with the underlying chemical principles, this document equips scientists with the necessary tools to confidently identify and assess the purity of their samples, thereby ensuring the integrity and reproducibility of their research in drug development and materials science. It is recommended that this predicted data be confirmed with experimental results once the compound is synthesized and purified.

References

-

Protheragen. IR Spectrum Prediction. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

ChemHelpASAP. predicting likely fragments in a mass spectrum. YouTube, 3 Feb. 2023. [Link]

-

Allen, F., et al. "How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra." Metabolites, vol. 12, no. 1, 2022, p. 79. National Institutes of Health. [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

Abou-Shattal, T., et al. "Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure." arXiv, 2024. [Link]

-

JoVE. UV–Vis Spectroscopy: Woodward–Fieser Rules. [Link]

-

EPFL. Web-based application for in silico fragmentation - MS tools. [Link]

-

Wishart Research Group. CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Real Chemistry. Predicting lambda max for a conjugated dye with the particle in a box. YouTube, 5 Feb. 2017. [Link]

-

Wishart Research Group. PROSPRE - 1H NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Stanford University. Molecular Structure Prediction Using Infrared Spectra. CS229: Machine Learning, 2017. [Link]

-

Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

-

PharmaXChange.info. Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Dienes and Polyenes. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Dr. Aman Bajpai. Free NMR Prediction: Your Lab's New Secret Weapon. YouTube, 30 Nov. 2024. [Link]

-

Fiehn Lab. MS/MS fragmentation. UC Davis. [Link]

-

Chemistry LibreTexts. 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

-

Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

-

Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

-

MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

-

Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

Sources

- 1. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 2. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Visualizer loader [nmrdb.org]

- 5. PROSPRE [prospre.ca]

- 6. Predict 1H proton NMR spectra [nmrdb.org]

- 7. CASPRE [caspre.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 10. jove.com [jove.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Discovery and Synthesis of Novel Isoxazole Compounds: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and π–π stacking.[2] This has led to the incorporation of the isoxazole moiety into a multitude of clinically successful drugs, demonstrating a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[3][4][5] This guide provides an in-depth exploration of the discovery and synthesis of novel isoxazole compounds, moving from foundational chemical principles to detailed, field-proven experimental protocols and modern therapeutic applications. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively leverage this privileged scaffold in their work.

Chapter 1: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole moiety is an aromatic heterocyclic system that has garnered significant attention in pharmaceutical chemistry.[1] Its prevalence in FDA-approved drugs is a testament to its "drug-like" properties. The arrangement of the heteroatoms influences the molecule's dipole moment and its ability to act as a bioisosteric replacement for other functional groups, such as esters or amides, often with improved metabolic stability.

The modification of the isoxazole structure allows for the development of new treatments with enhanced potency and reduced toxicity.[6] A wide array of pharmacological actions have been attributed to isoxazole derivatives, including analgesic, anti-inflammatory, antibacterial, anticancer, and antiviral properties.[5][6] This therapeutic versatility is exemplified by commercially available drugs like the COX-2 inhibitor Valdecoxib, the antirheumatic agent Leflunomide, and a range of isoxazolyl-penicillin antibiotics such as Cloxacillin and Flucloxacillin.[3][6] The success of these compounds underscores the isoxazole core's role as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target.

Caption: High-level workflow for isoxazole-based drug discovery.

Chapter 2: Foundational Synthetic Strategies

The construction of the isoxazole ring is primarily achieved through two major retrosynthetic approaches. Understanding these foundational pathways is critical for designing rational synthetic routes to novel analogues.

-

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is arguably the most powerful and versatile method for isoxazole synthesis.[5] The core strategy involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, typically an alkyne to yield an isoxazole or an alkene to yield an isoxazoline (a dihydroisoxazole).[5] The choice of substituents on both the nitrile oxide and the dipolarophile directly dictates the final substitution pattern of the isoxazole ring, offering immense synthetic flexibility. Nitrile oxides are often generated in situ from aldoximes to avoid their dimerization.[5][7]

-

Condensation of a C-C-C Synthon with Hydroxylamine: This classical approach involves reacting a three-carbon component, such as a 1,3-diketone, an α,β-unsaturated ketone, or a β-ketoester, with hydroxylamine (NH₂OH) or its hydrochloride salt.[8][9] The reaction proceeds via condensation and subsequent cyclization to form the heterocyclic ring. The regioselectivity of this method—determining which carbon of the C-C-C synthon bonds to the nitrogen versus the oxygen of hydroxylamine—is a critical consideration and is often influenced by the electronic and steric nature of the substituents.

Comparative Overview of Foundational Methods

| Feature | 1,3-Dipolar Cycloaddition | Condensation with Hydroxylamine |

| Key Reactants | Nitrile Oxide + Alkyne/Alkene | 1,3-Dicarbonyl/α,β-Unsaturated Carbonyl + Hydroxylamine |

| Versatility | High; wide variety of substituents possible on both components. | Moderate; depends on the availability of the carbonyl precursor. |

| Regioselectivity | Can be an issue; often controlled by electronic/steric factors. | Often a key challenge; can lead to mixtures of isomers. |

| Common Conditions | In situ generation of nitrile oxide from aldoximes using oxidants (e.g., NaOCl) or dehydration. | Often requires basic or acidic catalysis and heating.[8] |

| Primary Advantage | High degree of control over substituent placement. | Utilizes readily available starting materials.[10] |

Chapter 3: In-Depth Experimental Protocols

As a Senior Application Scientist, the emphasis must be on robust, reproducible, and well-characterized protocols. The following methods are presented as self-validating systems, including checkpoints for reaction monitoring and clear purification guidelines.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3-aryl-5-alkyl-isoxazole via the in situ generation of a nitrile oxide from an aromatic aldoxime and its subsequent cycloaddition with a terminal alkyne.

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is chosen as a mild and effective oxidizing agent to convert the aldoxime into the corresponding hydroximoyl chloride, a stable precursor to the nitrile oxide.

-

Triethylamine (Et₃N): A non-nucleophilic organic base is used to eliminate HCl from the hydroximoyl chloride intermediate, generating the reactive nitrile oxide in situ. This controlled, slow generation minimizes the undesired dimerization of the nitrile oxide.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is essential to track the consumption of the starting alkyne, which is the limiting reagent, ensuring the reaction goes to completion and guiding the decision to quench.

Caption: Mechanism of isoxazole synthesis via 1,3-dipolar cycloaddition.

Step-by-Step Methodology:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldoxime (1.0 eq) and dissolve in chloroform (CHCl₃, approx. 0.2 M).

-

Chlorination: Add N-Chlorosuccinimide (NCS, 1.05 eq) in one portion. Stir the mixture at room temperature. Monitor the formation of the hydroximoyl chloride by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the aldoxime spot. This step typically takes 1-2 hours.

-

Cycloaddition: To the solution containing the hydroximoyl chloride, add the terminal alkyne (1.1 eq).

-

Nitrile Oxide Generation: Slowly add triethylamine (Et₃N, 1.2 eq) dropwise over 15 minutes using a syringe pump. An exothermic reaction may be observed, and a precipitate of triethylamine hydrochloride will form.

-

Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the consumption of the alkyne by TLC.

-

Workup: Upon completion, dilute the reaction mixture with water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,5-disubstituted isoxazole.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS analysis.

Protocol 2: Synthesis of Substituted Isoxazoles from a 1,3-Diketone

This protocol details the classic condensation reaction between a β-diketone and hydroxylamine hydrochloride to form a disubstituted isoxazole.

Causality Behind Experimental Choices:

-

Hydroxylamine Hydrochloride: The hydrochloride salt is more stable and easier to handle than free hydroxylamine.

-

Pyridine: Pyridine is used as a basic solvent. It serves two purposes: it deprotonates the hydroxylamine hydrochloride to generate the free nucleophile (NH₂OH) and acts as a mild base to catalyze the condensation and cyclization steps.[8]

-

Reflux: Heating is necessary to provide the activation energy for both the initial condensation to form an oxime/enamine intermediate and the subsequent intramolecular cyclization/dehydration to form the aromatic isoxazole ring.

Caption: Mechanism of isoxazole synthesis from a 1,3-diketone.

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, combine the 1,3-diketone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq).

-

Solvent Addition: Add pyridine (approx. 0.5 M) to the flask. The solids may not fully dissolve initially.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the diketone starting material. The reaction is typically complete within 2-4 hours.

-